N-Acetyl-6-hydroxytryptophan

Übersicht

Beschreibung

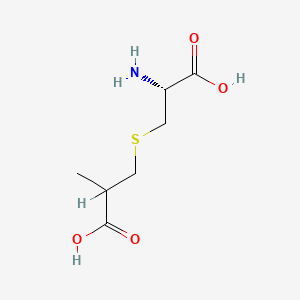

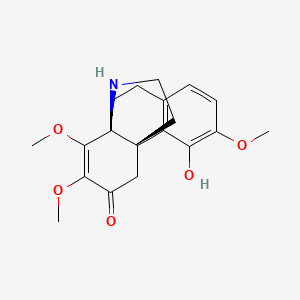

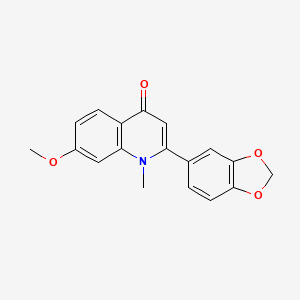

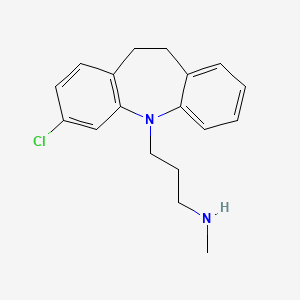

N-Acetyl-6-hydroxytryptophan is a chemical compound . It contains a total of 34 bonds, including 20 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, 1 hydroxyl group, and 1 aromatic hydroxyl . Its molecular formula is C13H14N2O4 .

Synthesis Analysis

Hydroxytryptophan biosynthesis involves a class of tryptophan hydroxylases that are part of various bacterial metabolic pathways. These enzymes use a histidine-ligated heme cofactor and molecular oxygen or hydrogen peroxide to catalyze regioselective hydroxylation on the tryptophan indole moiety . This process is mechanistically distinct from their animal counterparts from the nonheme iron enzyme family .Molecular Structure Analysis

The molecular structure of N-Acetyl-6-hydroxytryptophan includes a variety of bonds and rings. It contains 20 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, 1 hydroxyl group, and 1 aromatic hydroxyl .Chemical Reactions Analysis

Hydroxytryptophan serves as a chemical precursor to a variety of bioactive specialized metabolites, including the human neurotransmitter serotonin and the hormone melatonin . Enzymatic modification of the electron-rich indole ring includes hydroxylation .Physical And Chemical Properties Analysis

The molecular formula of N-Acetyl-6-hydroxytryptophan is C13H14N2O4 . Its average mass is 262.261 Da, and its monoisotopic mass is 262.095367 Da .Wissenschaftliche Forschungsanwendungen

5-Hydroxytryptophan as a Probe for Protein-Protein Interactions : It's used as a fluorescent analog of tryptophan to study complex protein systems, particularly in the context of protein interactions, structure, and dynamics (Corrêa & Farah, 2005).

Role in Neurological and Metabolic Diseases : 5-HTP is both a drug and a natural dietary supplement component. Its synthesis from tryptophan is a critical step in serotonin and melatonin biosynthesis, affecting several diseases including depression, anxiety, and sleep disorders (Maffei, 2020).

Inhibiting Serotonin Binding : N-Acetyl-5-hydroxytryptophan-5-hydroxytryptophan amide, a dipeptide, was found to inhibit the binding of serotonin to serotonin-binding protein, suggesting potential therapeutic applications in serotonergic system modulation (Tamir & Wilchek, 1979).

Anti-Inflammatory and Analgesic Activity : 5-HTP exhibits significant anti-inflammatory and analgesic activities, as demonstrated in studies with RAW 264.7 cells. It reduces inflammatory mediators and plays a role in the modulation of nitric oxide synthase and cyclooxygenase-2 expression (Chae et al., 2009).

Microbial Synthesis of 5-Hydroxytryptophan : Engineering of bacterial enzymes for the efficient microbial production of 5-HTP demonstrates a potential scale-up method for pharmaceutical applications, particularly in treating depression, insomnia, and other conditions (Lin et al., 2014).

Free Radical Scavenging and Antioxidant Properties : Tryptophan derivatives like N-acetyl-5-methoxytryptamine (melatonin) and 5-HTP have demonstrated significant free radical scavenging and antioxidant capabilities, suggesting their potential in combating oxidative stress-related diseases (Reiter et al., 1999).

Safety And Hazards

Zukünftige Richtungen

Hydroxytryptophan serves as a chemical precursor to a variety of bioactive specialized metabolites, including the human neurotransmitter serotonin and the hormone melatonin . The discovery of a class of tryptophan hydroxylases involved in various bacterial metabolic pathways opens up new possibilities for biocatalysis .

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-3-(6-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-7(16)15-12(13(18)19)4-8-6-14-11-5-9(17)2-3-10(8)11/h2-3,5-6,12,14,17H,4H2,1H3,(H,15,16)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHPKORNWUUECV-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236549 | |

| Record name | N-Acetyl-6-hydroxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-6-hydroxytryptophan | |

CAS RN |

87667-59-2 | |

| Record name | N-Acetyl-6-hydroxytryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087667592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-6-hydroxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

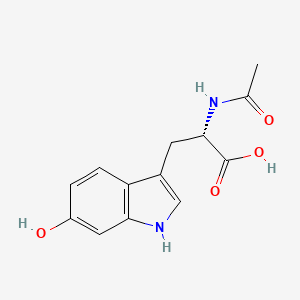

Q1: What is the biological role of N-acetyl-6-hydroxytryptophan in Aspergillus nidulans?

A: N-acetyl-6-hydroxytryptophan serves as the natural substrate for a specific phenol oxidase enzyme, encoded by the ivoB gene, which is crucial for the grey-brown pigmentation of Aspergillus nidulans conidiophores [, , , , ]. This pigmentation process is developmentally regulated, with the enzyme primarily active during conidiophore development [, , , , ]. Mutations in the ivoB gene lead to the accumulation of N-acetyl-6-hydroxytryptophan and a lack of pigmentation [, , , , ].

Q2: How does N-acetyl-6-hydroxytryptophan interact with the ivoB gene product?

A: The ivoB gene encodes a phenol oxidase enzyme that utilizes N-acetyl-6-hydroxytryptophan as its substrate [, , , , ]. While the exact mechanism of interaction remains to be fully elucidated, it is known that the enzyme catalyzes the oxidation of N-acetyl-6-hydroxytryptophan, likely leading to the formation of pigments responsible for the characteristic color of Aspergillus nidulans conidiophores.

Q3: What is unique about the phenol oxidase enzyme that utilizes N-acetyl-6-hydroxytryptophan?

A: The phenol oxidase enzyme encoded by the ivoB gene exhibits distinct characteristics. It demonstrates a high degree of substrate specificity, primarily acting on N-acetyl-6-hydroxytryptophan [, , , , ]. Additionally, this enzyme possesses an unusual metal ion composition, containing one zinc and two copper atoms per molecule [, , , , ]. This unique metal content may play a role in its catalytic activity and substrate specificity.

Q4: Are there other genes involved in the pigmentation pathway of Aspergillus nidulans conidiophores?

A: Yes, the pigmentation pathway in Aspergillus nidulans involves a network of genes. The ivoA gene is essential for the synthesis of N-acetyl-6-hydroxytryptophan [, , , , ]. Mutations in ivoA result in the inability to produce N-acetyl-6-hydroxytryptophan, leading to a deficiency in pigmentation [, , , , ]. Another gene, ygA, plays a role in copper metabolism, which indirectly influences pigmentation by affecting both the phenol oxidase and conidial laccase enzymes [, , , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.